molecular formula C24H41N3O6S2 B1674065 methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate CAS No. 156511-34-1

methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

Cat. No.: B1674065
CAS No.: 156511-34-1
M. Wt: 531.7 g/mol
InChI Key: XDPAYLCHZOZGMW-NDYOWHOSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-739749 is synthesized through a series of chemical reactions involving the formation of a peptidomimetic structure. The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical transformations. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of L-739749 involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to ensure high yield and purity of the final product. The production process may also involve purification steps such as crystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

L-739749 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of L-739749 include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions of L-739749 depend on the specific reaction conditions and reagents used. For example, oxidation of L-739749 may yield different oxidation products, while reduction may produce various reduced species .

Scientific Research Applications

L-739749 has several scientific research applications, including:

Mechanism of Action

L-739749 exerts its effects by inhibiting farnesyl-protein transferase, an enzyme responsible for the farnesylation of proteins. Farnesylation is a post-translational modification that is essential for the proper functioning of several proteins, including the Ras family of proteins. By inhibiting farnesyl-protein transferase, L-739749 prevents the farnesylation of Ras proteins, thereby disrupting their localization and function. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

L-739749 is compared with other farnesyl-protein transferase inhibitors, such as L-744832 and R115777. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties .

    L-744832: Another farnesyl-protein transferase inhibitor with similar inhibitory effects on Ras proteins.

    R115777: A potent and selective farnesyl-protein transferase inhibitor with significant antitumor effects.

L-739749 is unique in its specific structure and the particular set of proteins it targets. Its distinct chemical properties and biological effects make it a valuable tool in scientific research and drug development .

Properties

CAS No.

156511-34-1

Molecular Formula

C24H41N3O6S2

Molecular Weight

531.7 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

InChI

InChI=1S/C24H41N3O6S2/c1-5-17(2)21(26-14-19(25)16-34)15-33-22(13-18-9-7-6-8-10-18)23(28)27-20(24(29)32-3)11-12-35(4,30)31/h6-10,17,19-22,26,34H,5,11-16,25H2,1-4H3,(H,27,28)/t17-,19+,20-,21+,22-/m0/s1

InChI Key

XDPAYLCHZOZGMW-NDYOWHOSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](CO[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC)NC[C@H](CS)N

SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC)NCC(CS)N

Appearance

Solid powder

156511-34-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2(S)-(2(S)-(2(R)-amino-3-mercapto)propylamino-3(S)-methyl)pentyloxy-3-phenylpropionylmethioninesulfone methyl ester
L 739749
L-739,749
L-739749

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Reactant of Route 2
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Reactant of Route 4
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Reactant of Route 5
Reactant of Route 5
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate
Reactant of Route 6
methyl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

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